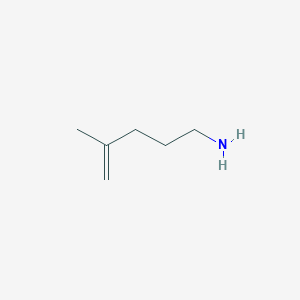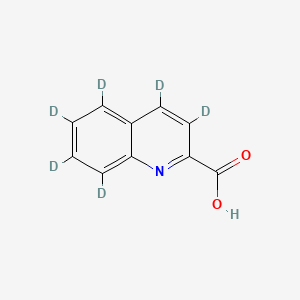![molecular formula C9H18ClNO B12309752 {hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)
{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis is a chemical compound with the molecular formula C9H17NO·HCl It is a derivative of furan, a heterocyclic organic compound, and is characterized by its unique structure that includes a cyclopentane ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis typically involves the cyclization of substituted campholenic alcohols in the presence of a catalyst such as Amberlyst-15® under ambient conditions The reaction conditions can be modified to optimize the yield of the desired product
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. The use of continuous flow reactors and other advanced techniques could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a precursor in the synthesis of novel pharmaceutical agents. Its unique structure makes it a valuable building block for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it suitable for various synthetic transformations.
Biological Studies: Researchers investigate the biological activity of this compound and its derivatives to understand their potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-cyclopenta[b]furan derivatives: These compounds share a similar core structure but may have different functional groups attached.
2-oxabicyclo[3.2.1]octane derivatives: These compounds have a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Uniqueness
{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis is unique due to its specific combination of a cyclopentane ring fused to a furan ring with a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
1-(2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-7-9-4-2-3-8(9)11-6-5-9;/h8,10H,2-7H2,1H3;1H |
InChI Key |
KTTDVQGQCFBEHH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC12CCCC1OCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)






![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)


![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)


